tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-amino-1-ethyl-1H-pyrazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted carbamates. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds and other carbamate derivatives .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and other biologically active compounds .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in the synthesis of novel pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The amino group and the pyrazole ring play crucial roles in binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-aminophenyl)carbamate
Uniqueness
Tert-butyl (4-amino-1-ethyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the ethyl group on the pyrazole ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C10H18N4O2 |
---|---|
Molecular Weight |
226.28 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-ethylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-5-14-8(7(11)6-12-14)13-9(15)16-10(2,3)4/h6H,5,11H2,1-4H3,(H,13,15) |
InChI Key |
OKFDFIKPADYABZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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